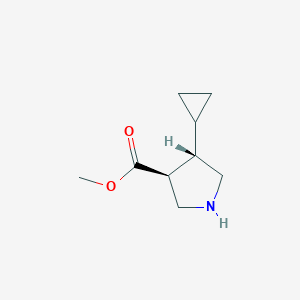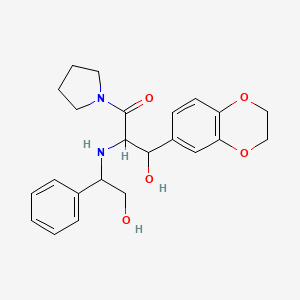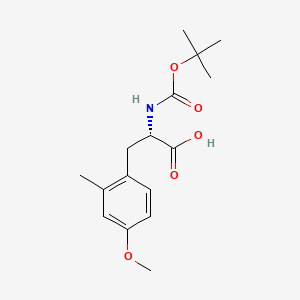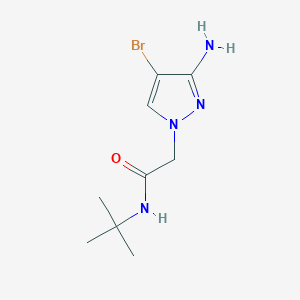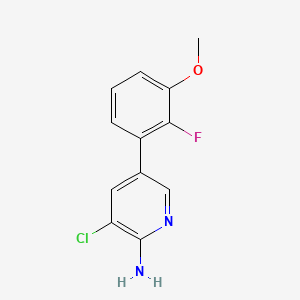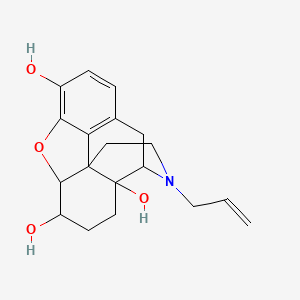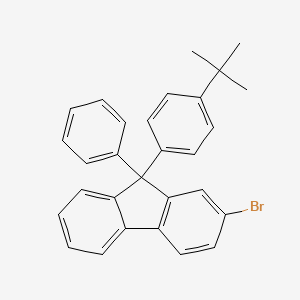![molecular formula C8H7N3O B13644397 8-Methylpyrido[4,3-d]pyrimidin-5-ol](/img/structure/B13644397.png)
8-Methylpyrido[4,3-d]pyrimidin-5-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-Methylpyrido[4,3-d]pyrimidin-5-ol is a heterocyclic compound that belongs to the pyridopyrimidine family. This compound is characterized by a fused ring system consisting of a pyridine ring and a pyrimidine ring. The presence of a hydroxyl group at the 5-position and a methyl group at the 8-position distinguishes it from other pyridopyrimidine derivatives. Pyridopyrimidines are of significant interest due to their diverse biological activities and potential therapeutic applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-Methylpyrido[4,3-d]pyrimidin-5-ol typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the condensation of 6-aminopyrimidines with ethoxymethylenemalonic ester, followed by cyclization at high temperatures . Another approach involves the reaction of 5-acetyl-4-aminopyrimidines with carboxylic acid chlorides under reflux in xylene, followed by the addition of a base .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply. The use of continuous flow reactors and automated synthesis platforms could enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
8-Methylpyrido[4,3-d]pyrimidin-5-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The pyrimidine ring can be reduced under specific conditions.
Substitution: The methyl group at the 8-position can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Halogenation followed by nucleophilic substitution can introduce various functional groups.
Major Products
The major products formed from these reactions include ketones, reduced pyrimidine derivatives, and substituted pyridopyrimidines, depending on the specific reagents and conditions used.
科学的研究の応用
8-Methylpyrido[4,3-d]pyrimidin-5-ol has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: It is used in the development of new materials and as a precursor for the synthesis of dyes and pigments.
作用機序
The mechanism of action of 8-Methylpyrido[4,3-d]pyrimidin-5-ol involves its interaction with specific molecular targets. It can inhibit enzymes such as dihydrofolate reductase, which is crucial for DNA synthesis and cell proliferation . The compound can also bind to receptors and modulate signaling pathways, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
Pyrido[2,3-d]pyrimidine: Another member of the pyridopyrimidine family with different substitution patterns.
Pyrido[3,4-d]pyrimidine: Similar structure but with the nitrogen atoms positioned differently.
Pyrido[3,2-d]pyrimidine: Another isomer with distinct biological activities.
Uniqueness
8-Methylpyrido[4,3-d]pyrimidin-5-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its hydroxyl group at the 5-position and methyl group at the 8-position contribute to its reactivity and potential therapeutic applications.
特性
分子式 |
C8H7N3O |
|---|---|
分子量 |
161.16 g/mol |
IUPAC名 |
8-methyl-6H-pyrido[4,3-d]pyrimidin-5-one |
InChI |
InChI=1S/C8H7N3O/c1-5-2-10-8(12)6-3-9-4-11-7(5)6/h2-4H,1H3,(H,10,12) |
InChIキー |
KPFWLZCGZQTKEI-UHFFFAOYSA-N |
正規SMILES |
CC1=CNC(=O)C2=CN=CN=C12 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Azabicyclo[4.1.0]heptane-1-carboxamide](/img/structure/B13644317.png)
![2-[bis[2-[bis(carboxylatomethyl)amino]ethyl]amino]acetate;gadolinium(3+);hydron;(2R,3R,4R,5S)-6-(methylamino)hexane-1,2,3,4,5-pentol](/img/structure/B13644326.png)

